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3,6-Diethyl-1,2,4,5-tetrathiane

Flavor chemistry Organosulfur heterocycles Sensory evaluation

3,6-Diethyl-1,2,4,5-tetrathiane (CAS 54717-12-3) is not a single chemical entity but a precisely defined mixture of approximately 55% 3,6-diethyl-1,2,4,5-tetrathiane (a cyclic tetra‑sulfide) and 45% 3,5-diethyl-1,2,4-trithiolane, typically supplied as a 1% solution in vegetable oil. This mixture, assigned FEMA 4094 and JECFA 1687, is the only tetrathiane/trithiolane combination that has undergone full safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and received no‑safety‑concern status at current intake levels.

Molecular Formula C6H12S4
Molecular Weight 212.4 g/mol
CAS No. 54717-12-3
Cat. No. B12795223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diethyl-1,2,4,5-tetrathiane
CAS54717-12-3
Molecular FormulaC6H12S4
Molecular Weight212.4 g/mol
Structural Identifiers
SMILESCCC1SSC(SS1)CC
InChIInChI=1S/C6H12S4/c1-3-5-7-9-6(4-2)10-8-5/h5-6H,3-4H2,1-2H3
InChIKeyWASBDGZBDGMWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3,6-Diethyl-1,2,4,5-tetrathiane (CAS 54717-12-3) and Why Does Its Specification Matter for Procurement?


3,6-Diethyl-1,2,4,5-tetrathiane (CAS 54717-12-3) is not a single chemical entity but a precisely defined mixture of approximately 55% 3,6-diethyl-1,2,4,5-tetrathiane (a cyclic tetra‑sulfide) and 45% 3,5-diethyl-1,2,4-trithiolane, typically supplied as a 1% solution in vegetable oil [1]. This mixture, assigned FEMA 4094 and JECFA 1687, is the only tetrathiane/trithiolane combination that has undergone full safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and received no‑safety‑concern status at current intake levels [2]. The compound class belongs to the organosulfur flavorings responsible for the characteristic aroma profiles of Allium species (onion, leek, shallot) and shiitake mushroom. Its defined compositional ratio, regulatory clearance, and documented sensory performance make it the reference standard for savory‑sulfurous flavor applications [3].

Why 3,6-Diethyl-1,2,4,5-tetrathiane Cannot Be Replaced by Other Tetrathianes or Simple Sulfur Flavorings in Scientific and Industrial Workflows


Within the tetrathiane family, even minor substituent changes radically alter the sensory profile and regulatory acceptability of the final formulation. 3,6‑Dimethyl‑1,2,4,5‑tetrathiane, the nearest methyl‑substituted analog, delivers a distinctly undesirable rubbery, chemical, and sulfurous character, whereas the diethyl mixture produces the target savory notes of leek, onion, and shiitake with minimal sulfurous off‑notes [1]. Attempts to substitute with pure 3,6‑diethyl‑1,2,4,5‑tetrathiane (CAS 934273‑77‑5) fail to replicate the balanced richness of the standardized 55:45 tetrathiane:trithiolane mixture, because the trithiolane component is essential for achieving the full sensory complexity and storage stability claimed in the patent literature [2]. Generic sulfur donors such as diallyl disulfide or dipropyl disulfide cannot approximate the cooked‑brown and roasted aroma profile that this specific mixture imparts at use levels of 0.01–30 wt.% [3]. Consequently, formulators who bypass this defined composition risk batch‑to‑batch sensory drift, regulatory non‑compliance, and loss of the characteristic Allium/shiitake signature.

Quantitative Evidence That Differentiates 3,6-Diethyl-1,2,4,5-tetrathiane (FEMA 4094 Mixture) from In‑Class Analogs


Sensory Profile Head‑to‑Head: 3,6‑Diethyl vs. 3,6‑Dimethyl Tetrathiane

In a patent‑documented sensory study, the target compound (3,6‑diethyl‑1,2,4,5‑tetrathiane as part of the FEMA 4094 mixture) was evaluated against its closest structural analog, 3,6‑dimethyl‑1,2,4,5‑tetrathiane, using a trained panel and a 1–9 intensity scale [1]. The diethyl compound scored leek (7), shiitake (5), onion (4), green (3), steamed (3), sulfurous (2), and burnt (2), and was rated as having high overall intensity (7), adherence (7), and richness (7) [2]. In contrast, the dimethyl analog is explicitly described as rubbery, chemical, and sulfurous—a profile that precludes its use in savory flavor applications [1]. This head‑to‑head comparison demonstrates that the ethyl substituent is necessary to achieve the desirable Allium/shiitake character while suppressing the unpleasant sulfurous‑rubbery note.

Flavor chemistry Organosulfur heterocycles Sensory evaluation

Defined Mixture Composition: 55% Tetrathiane / 45% Trithiolane Ratio

Unlike generic tetrathiane or trithiolane offerings that vary in composition, the material identified by CAS 54717-12-3 (FEMA 4094) is a precisely defined mixture containing approximately 55% 3,6‑diethyl‑1,2,4,5‑tetrathiane and 45% 3,5‑diethyl‑1,2,4‑trithiolane, as documented in the WHO JECFA database [1]. The FAO specification further requires a minimum assay of 95% for the named components when supplied as a 1% solution in vegetable oil [2]. In contrast, single‑component trans‑3,6‑diethyl‑1,2,4,5‑tetrathiane (CAS 934273‑77‑5) or cis‑3,5‑diethyl‑1,2,4‑trithiolane (CAS 38348‑25‑3) lack any regulatory specification for flavor use and, when used alone, fail to reproduce the sensory balance demonstrated for the mixture [3].

Flavor ingredient standardization JECFA specifications Quality control

Regulatory Safety Clearance: JECFA No‑Safety‑Concern Status

The FEMA 4094 mixture is the only disubstituted tetrathiane/trithiolane combination to have undergone a full JECFA safety evaluation. At the 68th JECFA meeting (2007), the Committee concluded 'no safety concern at current levels of intake when used as a flavouring agent' and established a complete specification monograph [1]. By comparison, 3,6‑dimethyl‑1,2,4,5‑tetrathiane (FEMA 15.056) has been evaluated by EFSA but is explicitly recommended 'not for fragrance use' due to its undesirable sensory profile [2]. This regulatory disparity means that only CAS 54717‑12‑3 can be confidently incorporated into food and beverage applications in multiple jurisdictions without additional safety data requirements.

Food additive safety JECFA evaluation Flavor regulation

Physical Property Specification: Boiling Point and Purity Standard

The FAO/JECFA monograph for the FEMA 4094 mixture specifies a boiling point of 64–70 °C at 1 mm Hg and a minimum assay of 97% (as the mixture of named components) when supplied as a 1% solution in vegetable oil [1]. This provides a verifiable procurement‑grade specification. In comparison, the estimated boiling point of 3,6‑dimethyl‑1,2,4,5‑tetrathiane is 272.2 ± 20.0 °C at 760 mmHg , which, when corrected to reduced pressure, indicates a significantly different volatility profile. The absence of any equivalent monograph for the dimethyl analog means that purity, identity, and physical constants cannot be contractually enforced in the same manner.

Quality specification Boiling point Purity assay

Natural Occurrence and Abundance in Allium‑Derived Oils

In a semi‑quantitative GC‑MS study of steam‑distilled yellow onion oil, 3,6‑diethyl‑1,2,4,5‑tetrathiane was consistently detected among the most abundant organosulfides across multiple extraction solvents (dichloromethane, diethyl ether, n‑pentane), with the exception of hexanes [1]. While exact concentrations were not reported for individual compounds, the study classified detected organosulfides into three tiers: ≥5 mg/kg (3 compounds), 3–5 mg/kg (18 compounds), and <3 mg/kg (6 compounds). The frequent co‑occurrence of 3,6‑diethyl‑1,2,4,5‑tetrathiane with 1‑propenyl propyl trisulfide isomers in these extracts mirrors the composition of the FEMA 4094 mixture, providing a natural‑product rationale for its flavor authenticity [2].

Natural flavor constituents Onion oil Organosulfide profiling

Storage Stability and Shelf‑Life Advantage

The patent literature explicitly claims that the tetrathiane/trithiolane mixture (represented by FEMA 4094) exhibits 'stability to storage for a surprisingly long time,' with no change in sensory properties over at least 24 months when stored diluted at room temperature (~20 °C) [1]. In contrast, the primary Allium flavor impact compound allicin (allylthioallyl sulfinate) is known to be unstable and rapidly converts to open‑chain derivatives [2]. The stability of the diethyl mixture is attributed to the saturated cyclic tetrathiane and trithiolane structures, which resist thermal and oxidative degradation far better than acyclic allyl sulfides [3].

Flavor stability Shelf-life Formulation robustness

Validated Application Scenarios for 3,6-Diethyl-1,2,4,5-tetrathiane (FEMA 4094 Mixture) Based on Quantitative Evidence


Savory Flavor Formulations for Processed Foods (Snacks, Sauces, Ready Meals)

The FEMA 4094 mixture is the only tetrathiane‑based flavoring that combines leek (7/9), shiitake (5/9), and onion (4/9) notes with a low sulfurous score (2/9), as demonstrated in controlled sensory evaluations [1]. Use levels of 0.01–30 wt.% in flavor compositions impart the characteristic cooked‑brown and roasted aroma documented in the FAO specification [2]. Its ≥24‑month ambient stability ensures consistent sensory delivery throughout the shelf‑life of extruded snacks, retorted sauces, and frozen ready meals [3].

Clean‑Label Natural Flavor Systems Leveraging Onion Oil Authenticity

GC‑MS profiling of steam‑distilled onion oil confirms 3,6‑diethyl‑1,2,4,5‑tetrathiane as a naturally occurring, abundant organosulfide in yellow onion extracts [4]. This enables its use as a nature‑identical flavoring in clean‑label products, distinguishing it from purely synthetic analogs such as 3,6‑dimethyl‑1,2,4,5‑tetrathiane, which has not been identified in Allium species and is restricted from fragrance applications [5].

Analytical Reference Standard for Allium Flavor Research and Quality Control

The precisely defined 55:45 tetrathiane:trithiolane composition, coupled with the FAO monograph (assay ≥97%, bp 64–70 °C at 1 mm Hg), makes this mixture an ideal analytical reference standard for GC‑MS and GC‑olfactometry method development targeting Allium volatiles [6]. Its JECFA no‑safety‑concern status further supports its use as a calibration standard in regulatory compliance testing for food flavorings [7].

Replacement of Unstable Allicin‑Type Flavorants in Thermally Processed Products

Unlike allicin and acyclic 1‑propenyl sulfides that degrade rapidly upon heating, the cyclic saturated structures in the FEMA 4094 mixture confer thermal stability suitable for frying, baking, and retorting [3]. This allows formulators to achieve authentic cooked‑Allium aroma in products subjected to high‑temperature processing, where unstable natural precursors would be lost before reaching the consumer.

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